molecular formula C15H15NO6S B5711139 4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Katalognummer B5711139
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: YMZFCVNZHSXQJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, commonly known as EHPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide-based drugs and has been studied for its anti-inflammatory, analgesic, and antipyretic properties.

Wirkmechanismus

The mechanism of action of EHPBA involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. EHPBA inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the downregulation of pro-inflammatory cytokines and enzymes, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
EHPBA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2 and iNOS, enzymes that are involved in the production of inflammatory mediators. EHPBA has also been shown to reduce oxidative stress and improve mitochondrial function, which may have implications for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

EHPBA has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high purity and yield. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, EHPBA has some limitations for lab experiments. It is relatively insoluble in water, which may limit its bioavailability in vivo. In addition, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of EHPBA. One area of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other diseases such as cancer and autoimmune disorders.
Conclusion
In conclusion, EHPBA is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. Further studies are needed to explore its potential therapeutic applications and to optimize its formulation and delivery methods.

Synthesemethoden

EHPBA can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzoic acid with ethyl 4-aminobenzenesulfonate in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including hydrolysis, oxidation, and esterification, to yield the final product. The synthesis method has been optimized to yield high purity and yield of EHPBA.

Wissenschaftliche Forschungsanwendungen

EHPBA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. EHPBA has also been studied for its analgesic and antipyretic properties. In addition, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

4-[(4-ethoxyphenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-2-22-11-4-6-12(7-5-11)23(20,21)16-10-3-8-13(15(18)19)14(17)9-10/h3-9,16-17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZFCVNZHSXQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.